

An In-depth Technical Guide to Sulfo-Cy3(Me)COOH TEA

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Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH TEA

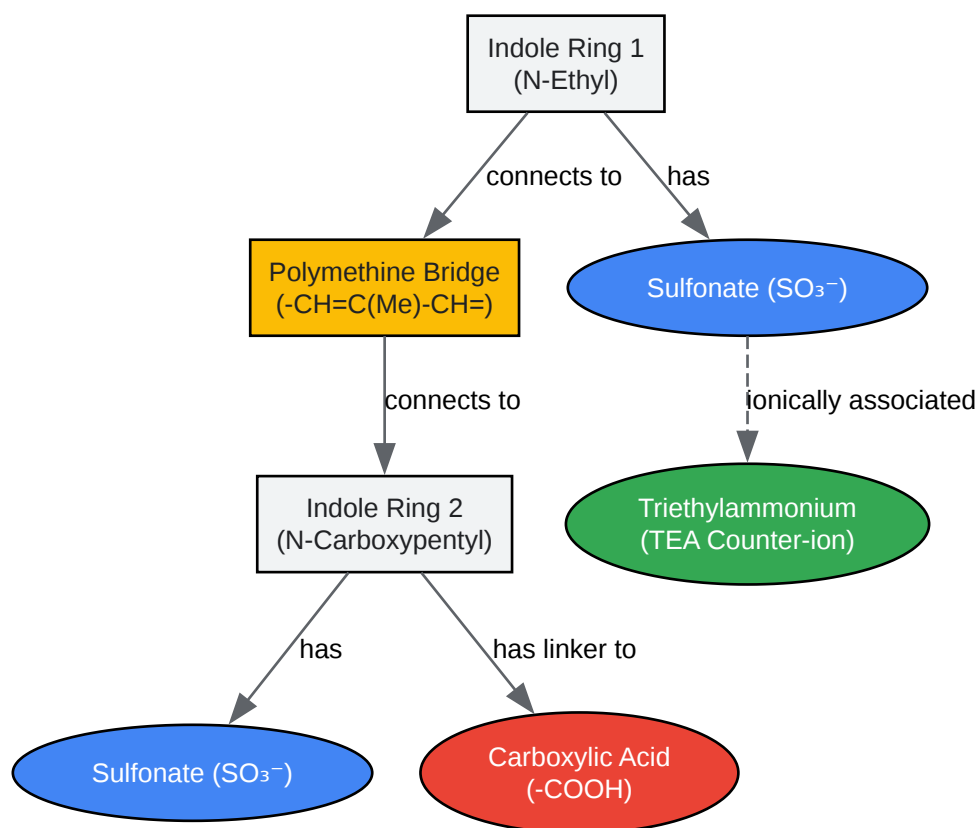
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This guide provides a detailed overview of **Sulfo-Cy3(Me)COOH TEA**, a water-soluble cyanine dye, tailored for researchers, scientists, and professionals in drug development. It covers the dye's core chemical structure, photophysical properties, and its application in bioconjugation.

Core Chemical Structure

Sulfo-Cy3(Me)COOH is a derivative of the Cy3 dye, engineered with sulfonate groups to enhance its hydrophilicity, making it highly suitable for labeling biological macromolecules in aqueous environments.^[1] The structure features a carboxylic acid (-COOH) group that provides a reactive handle for covalent attachment to primary amines after activation.^[1] The "(Me)" designation in its name refers to a methyl group attached to the central polymethine chain. The "TEA" indicates the presence of a triethylammonium counter-ion, which forms a salt with the negatively charged sulfonate or carboxylate groups.



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Caption: Conceptual diagram of the **Sulfo-Cy3(Me)COOH TEA** structure.

Quantitative Data Summary

The key photophysical and chemical properties of Sulfo-Cy3(Me)COOH are summarized below. These characteristics make it a robust fluorescent label for a variety of research applications.

Property	Value	Notes
Molecular Formula	C30H36N2O8S2	As the free acid.[1]
Molecular Weight	616.75 g/mol	For the free acid; this varies for salt forms.[1][2]
Appearance	Green to dark green solid	[1]
Excitation Maximum (λ_{ex})	~554 nm	[1][3]
Emission Maximum (λ_{em})	~568 nm	[1][3]
Molar Extinction Coeff. (ϵ)	162,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	~0.1	[1]
Solubility	High in water, DMSO, DMF	Practically insoluble in non-polar organic solvents.[1]
Reactive Group	Carboxylic Acid (-COOH)	For conjugation to primary amines.[3]
pH Stability	Stable and functional from pH 3 to 10	Accommodates a wide variety of experimental conditions.[1]
Storage (Solid)	-20°C, protected from light	For long-term storage.[2]
Storage (Stock Solution)	-80°C for up to 6 months	Or -20°C for up to 1 month; protect from light.[2]

Experimental Protocol: Protein Labeling

A primary application of Sulfo-Cy3(Me)COOH is the covalent labeling of proteins and other biomolecules that contain primary amines (e.g., lysine residues).[1] The following protocol details the activation of the dye's carboxylic acid group and its subsequent conjugation to a protein.

Materials:

- Sulfo-Cy3(Me)COOH

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES, pH 6.0[3]
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1][3]
- N-hydroxysulfosuccinimide (Sulfo-NHS)[1][3]
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine[1][3]
- Purification/Desalting column (e.g., Sephadex G-25)[1][3]

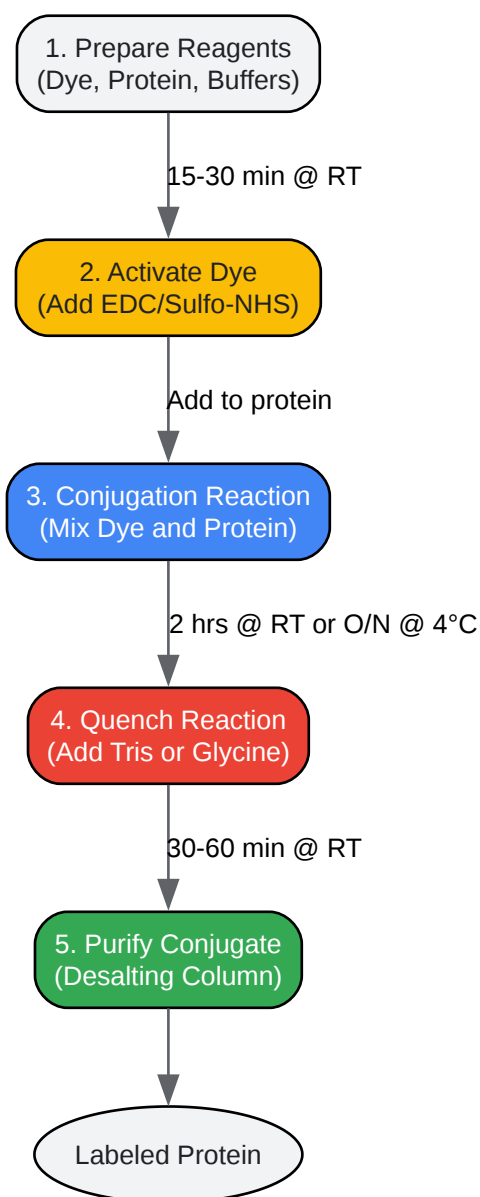
Methodology:

- Reagent Preparation:
 - Dissolve Sulfo-Cy3(Me)COOH in DMSO or water to a stock concentration of 10 mg/mL.[1]
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[1] Recommended concentrations are typically 1.5 to 2.5-fold molar excess over the dye.[3]
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[1]
- Activation of Sulfo-Cy3(Me)COOH:
 - In a microcentrifuge tube, combine the Sulfo-Cy3(Me)COOH stock solution with the freshly prepared EDC and Sulfo-NHS solutions.[1]
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light, to activate the carboxylic acid group, forming a stable amine-reactive ester.[1][3]
- Conjugation to Protein:

- Add the activated dye solution to the protein solution. A starting molar ratio of dye to protein between 10:1 and 20:1 is recommended for optimization.^[1]
- Ensure the pH of the reaction mixture is between 7.2 and 8.0.^[1]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.^[1]
- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.^{[1][3]} This step consumes any unreacted dye.
 - Incubate for 30-60 minutes at room temperature.^{[1][3]}
- Purification:
 - Remove unconjugated dye and reaction byproducts by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.^{[1][3]}
 - Collect the fractions containing the fluorescently labeled protein conjugate.

Bioconjugation Workflow Diagram

The logical flow for the protein labeling protocol can be visualized as follows.



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Caption: Workflow for protein conjugation with Sulfo-Cy3(Me)COOH.

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